molecular formula C9H6ClN5 B1397227 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine CAS No. 1335220-58-0

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

Cat. No.: B1397227
CAS No.: 1335220-58-0
M. Wt: 219.63 g/mol
InChI Key: DGSFHRRSHWRNKI-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS: 1260382-77-1) is a heterocyclic compound featuring a fused pyrazolo-naphthyridine core with a chlorine substituent at position 6 and an amine group at position 2. The chlorine atom enhances electrophilic reactivity, while the amine group provides a handle for further functionalization.

Properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b][1,8]naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-5-1-4-2-6-7(11)14-15-9(6)13-8(4)12-3-5/h1-3H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSFHRRSHWRNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC3=NNC(=C31)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
One of the most significant applications of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is in cancer research. Studies have indicated that this compound acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in various cancer types. For instance, its potential as a therapeutic agent has been explored in preclinical studies targeting breast and lung cancers.

Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes that play critical roles in metabolic pathways. This property makes it a candidate for developing drugs aimed at metabolic disorders or diseases where enzyme regulation is crucial.

Biochemical Research

Biological Activity
In biochemical assays, this compound has demonstrated activity against various biological targets. Its interaction with proteins involved in signal transduction pathways suggests potential applications in treating diseases characterized by dysregulated signaling, such as diabetes and cardiovascular diseases.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the modulation of kinase activity. By binding to specific kinase domains, it alters the phosphorylation state of target proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Material Science

Development of New Materials
Beyond biological applications, this compound is being investigated for its utility in material science. Its unique structural properties allow it to be used as a building block for synthesizing new materials with specific optical or electronic properties. For example, compounds derived from it may exhibit fluorescence or other desirable characteristics for use in sensors or organic light-emitting diodes (OLEDs).

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Breast Cancer Study : In vitro studies demonstrated that the compound reduced cell viability by over 50% in certain breast cancer cell lines by inducing apoptosis through kinase inhibition.
  • Diabetes Research : Animal models treated with this compound showed improved glucose tolerance and insulin sensitivity compared to controls, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation, differentiation, and survival. By inhibiting these targets, the compound can exert anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s pyrazolo[3,4-b]1,8-naphthyridine core distinguishes it from related heterocycles. Key comparisons include:

Compound Name Core Structure Substituents CAS Number
6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine Pyrazolo-naphthyridine 6-Cl, 3-NH₂ 1260382-77-1
5-Bromo-6-chloro-1H-indazole Indazole 5-Br, 6-Cl 1360928-41-1
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo-pyridine 6-Br, 3-NH₂ 1357945-27-7
Pyrrolo[3,4-b]pyridine (Reference) Pyrrolo-pyridine N/A Not provided

Key Observations :

  • Indazole vs.
  • Pyrazolo-Pyridine vs. Pyrazolo-Naphthyridine : The naphthyridine core increases molecular rigidity and surface area compared to pyrazolo[4,3-b]pyridine analogs, which may enhance binding affinity in kinase inhibitors .
  • Pyrrolo-Pyridine Systems : Early synthetic routes for tricyclic systems like pyrrolo[3,4-b]pyridine (from 2002 research) involve nitro group removal and carbanion reactions, contrasting with modern methods for pyrazolo-naphthyridines .

Substituent Effects

Chlorine vs. Bromine:
  • This compound : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, as seen in 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. This may improve solubility and metabolic stability .
Amine Positioning:
  • The 3-amine group in pyrazolo-naphthyridine is optimally positioned for hydrogen bonding in kinase active sites, whereas indazole derivatives (e.g., 6-bromo-1H-indazol-5-amine) place the amine at position 5, altering binding orientations .

Biological Activity

6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS Number: 1335220-58-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Overview of the Compound

This compound belongs to the pyrazolo[3,4-b]pyridine family. Its chemical structure includes a pyrazole ring fused with a naphthyridine core, which contributes to its biological activity. The compound has been synthesized through various methods, often involving the cyclization of 3-amino-6-chloropyridine with hydrazine derivatives .

PropertyDetails
Molecular FormulaC₉H₆ClN₅
Molecular Weight219.63 g/mol
Melting Point>300 °C
InChI KeyDGSFHRRSHWRNKI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. This compound has shown promise as an inhibitor of various kinases that play critical roles in cancer cell proliferation and survival .

Key Mechanisms Include:

  • Kinase Inhibition : The compound targets kinases involved in the regulation of cell growth and division.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antibiofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in several areas:

Anticancer Activity

Research indicates that this compound can inhibit specific kinases associated with cancer progression. It has been shown to induce apoptosis in cancer cells through its kinase-inhibiting properties .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses strong antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens.
  • The compound exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Case Studies and Research Findings

Several studies illustrate the biological efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed multiple pyrazole derivatives, including this compound. Results showed substantial antimicrobial activity with low MIC values and effective biofilm inhibition .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the pyrazole ring can enhance biological activity. For example, certain substitutions were found to improve potency against specific bacterial strains .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison can be made with related compounds:

Compound TypeBiological ActivityNotes
1H-Pyrazolo[3,4-b]pyridinesVaries; often less potent than naphthyridine derivativesCommon structural analogs
Quinolinyl-PyrazolesDifferent pharmacological profilesExhibit varying therapeutic potentials
Heterocyclic PyrimidinesKnown for anti-inflammatory effectsLess focus on kinase inhibition

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging heterocyclic coupling strategies. For example:

Nucleophilic substitution : Introduce the chloro group via reaction with phosphorus oxychloride (POCl₃) under reflux conditions.

Cyclization : Use catalytic acid or base to form the pyrazolo-naphthyridine core.

Amine functionalization : Employ Buchwald-Hartwig amination or Ullmann coupling for regioselective introduction of the amine group.
Key parameters to optimize include reaction temperature, solvent polarity, and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) . Process simulation tools (e.g., Aspen Plus) can model reaction kinetics and thermodynamics to improve yield .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing pyrazole and naphthyridine protons).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₉H₆ClN₅).
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water gradients.
    Reference the structural analogs in for comparative spectral interpretation (e.g., pyridin-2-amine derivatives) .

(Basic) What biological screening frameworks are suitable for evaluating its potential bioactivity?

Methodological Answer:
Prioritize target-based assays linked to the compound’s structural analogs:

Kinase inhibition assays : Test against kinases like JAK2 or EGFR due to pyrazolo-naphthyridine’s ATP-binding site mimicry.

Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Theoretical framework alignment : Link to known mechanisms of naphthyridine derivatives in medicinal chemistry (e.g., intercalation or enzyme inhibition) .

(Advanced) How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer:
Apply a 2³ factorial design to evaluate three critical factors:

  • Independent variables : Temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent (DMF vs. THF).
  • Response variables : Yield (%) and purity (%).
    Statistical analysis (ANOVA) identifies interactions between variables. For example, high temperature with DMF may increase yield but reduce purity due to side reactions. Use process control software (e.g., MATLAB Simulink) to automate parameter adjustments .

(Advanced) How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ values) and assess assay variability (e.g., cell line heterogeneity, incubation time).

Structure-activity relationship (SAR) : Map conflicting results to substituent variations (e.g., chloro vs. methyl groups) using molecular docking (AutoDock Vina).

Theoretical reconciliation : Re-examine assumptions about target engagement (e.g., off-target effects vs. allosteric modulation) using cheminformatics tools .

(Advanced) What computational strategies predict physicochemical properties relevant to drug discovery?

Methodological Answer:

QSAR modeling : Train models on naphthyridine derivatives to predict logP, solubility, and bioavailability.

Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., using GROMACS) via lipid bilayer models.

Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

(Advanced) How to design a mechanistic study for its potential enzyme inhibition?

Methodological Answer:

Enzyme kinetics : Measure Kᵢ and kcat using Michaelis-Menten plots under varying substrate/inhibitor concentrations.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry.

X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site residues) .

(Advanced) What strategies mitigate challenges in purifying this compound from reaction mixtures?

Methodological Answer:

Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove high-MW impurities.

Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for polarity-based separation.

Crystallization screening : Test anti-solvent addition (e.g., water in DMSO) with controlled cooling rates .

(Basic) How to validate the stability of this compound under storage conditions?

Methodological Answer:

Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

Stability-indicating HPLC : Monitor degradation products (e.g., dechlorination or oxidation byproducts).

Karl Fischer titration : Quantify moisture uptake over time .

(Advanced) How to integrate survey data with computational models for structure optimization?

Methodological Answer:

Data linking : Merge synthetic yield data (experimental) with DFT-calculated activation energies.

Machine learning : Train neural networks (e.g., TensorFlow) on reaction parameters to predict optimal conditions.

Ethical frameworks : Ensure informed consent for data sharing and reproducibility protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 2
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

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